N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide
Beschreibung
N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide is a pyrrolidinone-based acetamide derivative characterized by two key substituents: a 3-methoxyphenyl group at the 1-position of the pyrrolidinone ring and a 3-methylphenyl-acetamide moiety at the 3-position. Its structural complexity allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Eigenschaften
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-3-6-15(9-14)10-19(23)21-16-11-20(24)22(13-16)17-7-4-8-18(12-17)25-2/h3-9,12,16H,10-11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTDXDIKIDSJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Tolylacetamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core: 5-Oxopyrrolidin-3-yl (pyrrolidinone)
- Substituents :
- 1-Position: 3-Methoxyphenyl
- 3-Position: 2-(3-Methylphenyl)acetamide
Analog 1 : 2-{2-[1-(3-Methylphenyl)-5-Oxo-3-Pyrrolidinyl]-1H-Benzimidazol-1-yl}-N’-(1-Methylpropylidene)Acetohydrazide (Compound 12, )
- Core: Pyrrolidinone fused with benzimidazole.
- Substituents :
- 1-Position: 3-Methylphenyl
- 3-Position: Acetohydrazide linked to benzimidazole.
Analog 2 : N-Isopropyl-2-{2-[1-(3-Methylphenyl)-5-Oxopyrrolidin-3-yl]-1H-Benzimidazol-1-yl}Acetamide ()
- Core: Pyrrolidinone fused with benzimidazole.
- Substituents :
- 1-Position: 3-Methylphenyl
- 3-Position: Acetamide with isopropyl group.
- Key Differences : Isopropyl substitution may improve lipophilicity and metabolic stability compared to the target compound’s methoxyphenyl group.
Analog 3 : N-(3-Chloro-4-Methoxyphenyl)-2-{3-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-4,6-Dimethyl-2-Oxo-1(2H)-Pyridinyl}Acetamide ()
- Core: Pyridinone with oxadiazole substituent.
- Substituents :
- Acetamide linked to chlorophenyl and methoxyphenyl groups.
Physicochemical Properties
Notes:
- The target compound lacks the benzimidazole or oxadiazole moieties present in analogs, which may reduce its molecular weight and melting point.
- Higher yields (e.g., 65–78% in ) are observed for analogs with simpler synthetic routes, whereas the target compound’s synthesis may require more complex steps.
Anticancer Activity
- Oxadiazole-Thiol Derivatives () : Demonstrated IC50 values as low as 2.2 μM (HepG2) and 4.6 μM (PANC-1), attributed to the oxadiazole-thiol group’s ability to disrupt cancer cell proliferation.
- Benzimidazole Analogs (): No explicit bioactivity reported, but benzimidazole cores are known for DNA intercalation and topoisomerase inhibition.
Metabolic Stability
- N-Isopropyl Analog () : The isopropyl group may enhance metabolic stability by reducing oxidative deamination compared to the target compound’s methoxy group.
- Fluorophenyl Derivative () : A fluorinated analog, N-[(3S)-1-{4-[(3-Fluorophenyl)Methoxy]Phenyl}-5-Oxopyrrolidin-3-yl]Acetamide, introduces fluorine to improve bioavailability and resistance to enzymatic degradation.
Biologische Aktivität
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide
- Molecular Formula : C20H23N3O3
- Molecular Weight : 353.41 g/mol
Structural Features
| Feature | Description |
|---|---|
| Methoxy Group | Present in the phenyl ring |
| Pyrrolidinone Ring | Contributes to biological activity |
| Acetamide Moiety | Enhances solubility and bioavailability |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The pyrrolidinone ring can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity.
- Receptor Binding : The methoxyphenyl group engages in π-π interactions with aromatic residues in receptors, influencing signal transduction pathways.
Pharmacological Effects
Research indicates that N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide exhibits a range of pharmacological effects:
- Antineoplastic Activity : Preliminary studies suggest potential efficacy against cancer cell lines, particularly in inhibiting cell proliferation.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Anticancer Studies :
- A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including TK-10 and HT-29, with IC50 values in the low micromolar range .
- Structure-activity relationship (SAR) analyses indicated that modifications to the pyrrolidinone ring could enhance potency against specific cancer types.
- Neuroprotective Studies :
Comparative Analysis with Similar Compounds
To better understand the biological activity of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide, a comparative analysis with structurally similar compounds is useful.
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| N-[4-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl]acetamide | Anticancer | 10.7 |
| 5-Nitroindazole Derivatives | Antineoplastic | 12.0 |
| Other Pyrrolidine Derivatives | Neuroprotective | 8.5 |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylations) to minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions, while ethanol/water mixtures improve crystallization .
- Purification : Use silica gel chromatography or recrystallization (e.g., petroleum ether) to achieve >90% purity .
Which analytical techniques are most effective for characterizing the structural integrity of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while pyrrolidinone carbonyls appear near δ 170–175 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and detects impurities .
Q. Advanced
- X-ray Crystallography : Resolves absolute configuration and crystal packing, as demonstrated for similar acetamide derivatives .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
How does the presence of the 3-methoxyphenyl and 3-methylphenyl groups influence the compound's reactivity and interaction with biological targets?
Q. Advanced
- Steric Effects : The 3-methylphenyl group increases steric hindrance, potentially reducing off-target binding but limiting solubility.
- Electronic Effects : The 3-methoxyphenyl group enhances electron density via resonance, improving interactions with aromatic residues in enzymes (e.g., PDE4 active sites) .
- Biological Target Affinity : Methoxy and methyl groups in analogous compounds show enhanced binding to kinase domains, as seen in pyridazinone derivatives .
What strategies can be employed to resolve contradictions in reported biological activities of structurally similar acetamide derivatives?
Q. Advanced
- Standardized Assay Conditions : Replicate studies using uniform cell lines (e.g., HEK293 for kinase assays) and buffer systems to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs. For example, replacing 3-methoxy with 4-nitro groups in pyrimidoindoles alters IC₅₀ values by 10-fold .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile conflicting data on target engagement .
What computational methods are suitable for predicting the binding affinity of this compound with potential enzymatic targets?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina predicts binding modes to targets (e.g., PDE4 or COX-2). The 3-methoxyphenyl group shows favorable π-π stacking with Phe residues in PDE4 .
- HOMO-LUMO Analysis : Evaluates electron distribution for reactivity predictions. Methoxy groups lower the HOMO energy (-5.2 eV), enhancing nucleophilic attack resistance .
- Molecular Electrostatic Potential (MESP) Maps : Identify regions of electrophilic/nucleophilic reactivity, critical for understanding metabolic oxidation sites .
How can researchers design experiments to elucidate the metabolic pathways and pharmacokinetic properties of this compound?
Q. Advanced
- In Vitro Metabolism : Incubate with liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation at the pyrrolidinone ring) .
- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track absorption/distribution in rodent models.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify plasma concentrations and detect glucuronide conjugates (phase II metabolism) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
